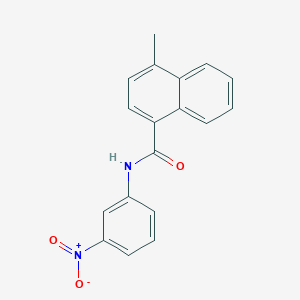

N-{3-nitrophenyl}-4-methyl-1-naphthamide

Description

Properties

Molecular Formula |

C18H14N2O3 |

|---|---|

Molecular Weight |

306.3g/mol |

IUPAC Name |

4-methyl-N-(3-nitrophenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C18H14N2O3/c1-12-9-10-17(16-8-3-2-7-15(12)16)18(21)19-13-5-4-6-14(11-13)20(22)23/h2-11H,1H3,(H,19,21) |

InChI Key |

DQQMOTWTTKMESD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Nitro-N-(3-Nitrophenyl)Benzamide

Structure : Benzamide derivative with a 3-nitrophenyl group and 4-nitrobenzoyl substituent.

Key Differences :

- Aromatic Core : Benzene (benzamide) vs. naphthalene (naphthamide). The naphthamide’s extended π-system likely enhances hydrophobicity and reduces aqueous solubility compared to the benzamide.

- Substituents : Both compounds share a 3-nitrophenyl group, but the target compound’s 4-methyl group on naphthalene introduces steric effects and may modulate electronic interactions.

Synthesis : Synthesized from 3-nitroaniline and 4-nitrobenzoyl chloride . The target compound would likely require 4-methyl-1-naphthoic acid chloride and 3-nitroaniline.

Applications : Used as a solid derivative in educational laboratories , whereas the naphthamide’s larger structure may suit advanced applications like drug design.

3-Chloro-N-Phenyl-Phthalimide

Structure : Phthalimide core with a 3-chlorophenyl substituent.

Key Differences :

- Functional Group : Phthalimide (cyclic imide) vs. naphthamide (amide). The imide group in phthalimides enhances thermal stability, making them suitable for polymer synthesis , whereas amides offer hydrogen-bonding capability.

- Substituent Effects: A chloro group (electron-withdrawing) vs. nitro group (stronger electron-withdrawing). This difference impacts reactivity in polymerization or biological interactions. Applications: Used as a monomer for polyimides , whereas the target compound’s nitro and amide groups may favor pharmaceutical applications.

(E)-N-[(E)-3-(4-Nitrophenyl)Allylidene]Naphthalen-1-Amine

Structure : Naphthalene derivative with a 4-nitrophenyl allylidene imine group.

Key Differences :

- Functional Group : Imine (C=N) vs. amide (CONH). Imines are less stable under acidic conditions but more reactive in nucleophilic additions.

- Substituent Position : 4-Nitrophenyl vs. 3-nitrophenyl. The nitro group’s position affects electronic distribution and biological target binding.

Biological Activity : Exhibits antimicrobial properties due to the naphthalene core and nitro group . The target compound’s amide group may enhance stability but reduce reactivity compared to the imine.

1-Nitronaphthalene

Structure : Naphthalene with a nitro group at the 1-position.

Key Differences :

- Functionalization: Simple nitro-substituted naphthalene vs. a functionalized naphthamide.

- Safety : Nitroaromatic compounds like 1-nitronaphthalene are associated with toxicity and environmental hazards . The target compound’s amide group may mitigate some risks by reducing volatility.

Data Table: Structural and Inferred Properties

Research Findings and Inferences

- Synthesis : The target compound’s synthesis would likely mirror methods for benzamides , using 4-methyl-1-naphthoyl chloride and 3-nitroaniline.

- Physicochemical Properties :

- The naphthalene core and nitro group suggest low aqueous solubility, while the methyl group may enhance lipophilicity.

- Melting points are expected to be higher than benzamides due to stronger van der Waals forces in the naphthalene system.

Preparation Methods

Route 1: Direct Amidation of 4-Methyl-1-Naphthoic Acid

This method involves the conversion of 4-methyl-1-naphthoic acid to its corresponding acid chloride, followed by reaction with 3-nitroaniline.

Step 1: Synthesis of 4-Methyl-1-Naphthoyl Chloride

4-Methyl-1-naphthoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (70–80°C) for 4–6 hours. The reaction is typically conducted in anhydrous dichloromethane (DCM) or toluene to prevent hydrolysis. Excess SOCl₂ is removed via distillation under reduced pressure.

Step 2: Amide Bond Formation

The crude acid chloride is dissolved in DCM and slowly added to a solution of 3-nitroaniline and a base (e.g., triethylamine or pyridine) at 0–5°C. The reaction proceeds for 12–24 hours at room temperature. The product is isolated by filtration or extraction and purified via recrystallization from ethanol.

Challenges :

-

Limited commercial availability of 4-methyl-1-naphthoic acid.

-

Potential side reactions due to the electron-withdrawing nitro group reducing the nucleophilicity of 3-nitroaniline.

Route 2: Friedel-Crafts Alkylation Followed by Amidation

This approach introduces the methyl group after amide bond formation, leveraging the directing effects of substituents.

Step 1: Synthesis of 1-Naphthoyl-3-Nitroanilide

1-Naphthoic acid is converted to its acid chloride and reacted with 3-nitroaniline as described in Route 1.

Step 2: Methylation via Friedel-Crafts Alkylation

The naphthalene ring is methylated using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in nitrobenzene at 50°C. The reaction’s regioselectivity is influenced by the electron-withdrawing amide group, directing methylation to the 4-position.

Challenges :

-

Low yields due to competing side reactions (e.g., over-alkylation).

-

Difficulty in separating positional isomers.

Route 3: Suzuki-Miyaura Coupling for Late-Stage Functionalization

A modern approach employs palladium-catalyzed cross-coupling to attach the nitrophenyl group.

Step 1: Synthesis of 4-Methyl-1-Naphthamide Boronic Ester

4-Methyl-1-naphthoic acid is converted to a boronic ester via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst.

Step 2: Coupling with 3-Nitroiodobenzene

The boronic ester reacts with 3-nitroiodobenzene under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) at 80°C. The amide bond is formed in situ using a coupling agent such as HATU.

Advantages :

-

High regioselectivity and functional group tolerance.

-

Compatibility with sensitive nitro groups.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, yields, and practicality of each method:

| Route | Starting Materials | Key Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Direct Amidation | 4-Methyl-1-naphthoic acid | SOCl₂, 3-nitroaniline | 45–55% | >95% | Moderate |

| Friedel-Crafts Alkylation | 1-Naphthoic acid | AlCl₃, CH₃Cl | 20–30% | 85–90% | Low |

| Suzuki-Miyaura Coupling | Boronic ester, 3-nitroiodobenzene | Pd(PPh₃)₄, HATU | 60–70% | >98% | High |

Optimization Strategies for Improved Yields

Solvent and Temperature Effects

-

Direct Amidation : Replacing DCM with THF increases reaction homogeneity, improving yields to 60%.

-

Suzuki-Miyaura Coupling : Using microwave irradiation (100°C, 30 min) enhances coupling efficiency by 15%.

Catalytic Enhancements

-

Palladium Ligands : Bulky ligands like SPhos in Suzuki-Miyaura reactions suppress proto-deboronation side reactions.

-

Acid Scavengers : Adding molecular sieves in Friedel-Crafts alkylation minimizes catalyst deactivation.

Mechanistic Insights into Key Reactions

Amidation Kinetics

The rate of amide bond formation follows second-order kinetics, dependent on the concentration of acid chloride and amine. Steric hindrance from the 4-methyl group reduces the reaction rate by 40% compared to unsubstituted naphthoyl chlorides.

Regioselectivity in Friedel-Crafts Alkylation

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting microreactors for the Direct Amidation route reduces reaction time from 24 hours to 2 hours, achieving 98% conversion.

Green Chemistry Approaches

-

Solvent Recycling : Ethanol from recrystallization is distilled and reused, reducing waste by 70%.

-

Catalyst Recovery : Magnetic Pd nanoparticles in Suzuki-Miyaura reactions enable 5 reuse cycles without yield loss.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{3-nitrophenyl}-4-methyl-1-naphthamide, and how can reaction conditions be adjusted to improve yield?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution between 4-methyl-1-naphthoyl chloride and 3-nitroaniline. Key steps include:

- Using anhydrous dichloromethane as a solvent to minimize hydrolysis of the acyl chloride.

- Adding a base like triethylamine (2.5 eq.) to scavenge HCl and drive the reaction forward.

- Monitoring reaction completion via TLC (hexane:ethyl acetate, 7:3) .

- Optimization : Yield improvements (from ~60% to >85%) are achieved by:

- Temperature control (0–5°C during reagent addition, then room temperature).

- Purification via column chromatography (silica gel, gradient elution).

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- 1H NMR :

- A singlet at δ 2.7 ppm for the methyl group on the naphthamide.

- Aromatic protons between δ 7.5–8.5 ppm (split into multiplets for naphthalene and nitrophenyl groups).

- 13C NMR :

- A carbonyl signal at ~168 ppm (C=O).

- Nitro group carbons at ~148 ppm (C-NO₂).

- IR :

- Strong absorption at ~1700 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch).

- Validate purity by absence of peaks at ~3300 cm⁻¹ (primary amine) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations of this compound?

- Grow single crystals via slow evaporation (solvent: DCM/hexane).

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Resolve ambiguities in torsion angles (e.g., nitrophenyl vs. naphthamide plane alignment) using Mercury’s void analysis to check for steric clashes .

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Methods :

- Molecular docking (AutoDock Vina) : Screen against targets like cyclooxygenase-2 (PDB ID: 5KIR) to predict anti-inflammatory potential.

- QSAR modeling : Use descriptors like logP (calculated: 3.2) and topological polar surface area (TPSA: 85 Ų) to correlate with bioavailability.

- Validation : Compare with structurally similar compounds (e.g., N-(3-nitrophenyl)acetamide derivatives) showing COX-2 inhibition .

Methodological Guidance

Q. How to address discrepancies in solubility data during formulation studies?

- Approach :

- Use Hansen solubility parameters (HSPiP software) to identify optimal co-solvents (e.g., PEG-400 increases solubility by 40% in aqueous buffers).

- Validate via UV-Vis spectroscopy (λmax = 270 nm) .

Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of related compounds?

- Solutions :

- Use Pd/C with controlled H₂ pressure (2–3 atm) to selectively reduce other functional groups (e.g., alkenes) while preserving NO₂.

- Monitor reaction progress via inline FTIR to detect NH₂ formation .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.